molecular formula C22H16F4N4O4 B11079886 N-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorobenzamide

N-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorobenzamide

Cat. No.: B11079886
M. Wt: 476.4 g/mol
InChI Key: ZRXJYFYVSTVGGD-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes for this compound involve the Suzuki–Miyaura (SM) cross-coupling reaction. SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It combines chemically differentiated fragments using palladium as the catalyst. The key steps include oxidative addition and transmetalation. Specifically, transmetalation occurs with formally nucleophilic organic groups transferred from boron to palladium. Boron reagents play a crucial role in this process .

Chemical Reactions Analysis

The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron-based compounds (such as boronic acids or boronate esters), palladium catalysts, and other functional group-specific reagents. The major products formed depend on the specific reaction conditions and substituents present.

Scientific Research Applications

The compound finds applications across multiple scientific fields:

    Chemistry: It serves as a valuable building block for designing novel molecules.

    Biology: Researchers explore its interactions with biological targets, potentially leading to drug discovery.

    Medicine: Investigations focus on its pharmacological properties, potential therapeutic effects, and toxicity profiles.

    Industry: Its unique structure may have applications in materials science, catalysis, or other industrial processes.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further studies could compare this compound with related structures to highlight its uniqueness.

Properties

Molecular Formula

C22H16F4N4O4

Molecular Weight

476.4 g/mol

IUPAC Name

N-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C22H16F4N4O4/c1-10-7-8-12(9-11(10)2)30-16-15(18(32)28-20(30)34)21(19(33)27-16,22(24,25)26)29-17(31)13-5-3-4-6-14(13)23/h3-9H,1-2H3,(H,27,33)(H,29,31)(H,28,32,34)

InChI Key

ZRXJYFYVSTVGGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CC=C4F)C

Origin of Product

United States

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